molecular formula C11H18O B11951940 9-Methyl-trans-decalone CAS No. 938-07-8

9-Methyl-trans-decalone

Cat. No.: B11951940
CAS No.: 938-07-8
M. Wt: 166.26 g/mol
InChI Key: QAFCUHJMKAQBFU-UHFFFAOYSA-N
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Description

9-Methyl-trans-decalone is an organic compound belonging to the class of decalones, which are bicyclic molecules consisting of two fused cyclohexane rings The “trans” configuration indicates that the substituents at the bridgehead carbons are on opposite sides of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-trans-decalone typically involves the alkylation of trans-1-decalone. Direct alkylation often leads to the formation of the 2-alkyl derivative, so blocking the 2-position is necessary to obtain the desired 9-alkyl product. This can be achieved through a series of steps involving the formation of enolate intermediates and subsequent alkylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of enolate chemistry and selective alkylation, are likely employed on a larger scale with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-trans-decalone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it to different hydrocarbons.

    Substitution: It can participate in substitution reactions, particularly at the methyl group or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromyl chloride and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 9-methyl-trans-decalol, while reduction could produce various hydrocarbons.

Mechanism of Action

The mechanism of action of 9-Methyl-trans-decalone involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a precursor to bioactive molecules that interact with specific enzymes or receptors. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Decalin: The parent compound, bicyclo[4.4.0]decane, exists in both cis and trans forms.

    9-Methyl-cis-decalone: The cis isomer of 9-Methyl-decalone, which has different stereochemistry and properties.

    Other Methyl-decalones: Compounds with methyl groups at different positions on the decalone ring system.

Uniqueness

9-Methyl-trans-decalone is unique due to its specific stereochemistry, which influences its reactivity and applications. The trans configuration provides distinct conformational stability and reactivity compared to its cis counterpart .

Properties

CAS No.

938-07-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one

InChI

InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3

InChI Key

QAFCUHJMKAQBFU-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1CC(=O)CC2

Origin of Product

United States

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